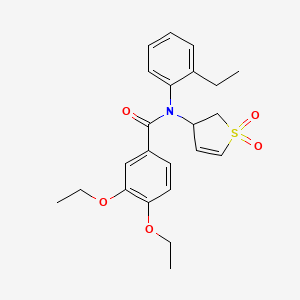

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide is a benzamide derivative featuring a 1,1-dioxido-2,3-dihydrothiophen-3-yl group and a 2-ethylphenyl substituent on the amide nitrogen.

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5S/c1-4-17-9-7-8-10-20(17)24(19-13-14-30(26,27)16-19)23(25)18-11-12-21(28-5-2)22(15-18)29-6-3/h7-15,19H,4-6,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBANROAXMFOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C=C3)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-ethylphenylamine to yield the benzamide.

Introduction of the Thiophene Moiety: The next step involves the introduction of the 1,1-dioxido-2,3-dihydrothiophen-3-yl group. This can be achieved by reacting the benzamide with a thiophene derivative under oxidative conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dioxido group to a thiol or thioether.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with analogous benzamides:

*Molecular weights estimated based on structural formulas.

Key Observations

Substituent Effects on Polarity and Solubility: The target compound’s 3,4-diethoxy groups increase hydrophilicity compared to the 3-fluoro substituent in but reduce it relative to the hydroxy group in . LMM5’s sulfamoyl and oxadiazole groups introduce high polarity and molecular weight, likely limiting membrane permeability compared to the target compound .

The dihydrothiophen-dioxide group may offer unique binding interactions, warranting further study . The hydroxy group in enables N,O-bidentate coordination for metal catalysis, whereas the target compound’s ethoxy groups may sterically hinder similar applications .

Synthetic Pathways :

- Most analogs (e.g., ) are synthesized via amide coupling (e.g., benzoyl chloride + amine), suggesting the target compound could follow a similar route. The dihydrothiophen-dioxide ring might derive from cyclization reactions, as seen in .

Crystallographic and Stability Considerations: The sulfone group in the target compound’s dihydrothiophen ring likely enhances thermal and oxidative stability compared to non-sulfonated analogs. Hydrogen-bonding patterns, as observed in , may differ due to ethoxy substituents, affecting crystallinity .

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Structure

The compound can be represented by the following molecular formula:

- Molecular Formula : C18H22N2O4S

- Molecular Weight : 354.44 g/mol

Structural Representation

The structural representation of the compound includes a thiophene ring with a dioxido group, which is crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | Not available |

| LogP | 3.36 |

The biological activity of this compound is primarily associated with its interaction with specific biological targets:

- Antioxidant Activity : The dioxido group contributes to its ability to scavenge free radicals.

- Enzyme Inhibition : Preliminary studies suggest it may inhibit certain enzymes linked to cancer progression, such as WRN helicase .

- Anti-inflammatory Effects : The compound exhibits properties that may reduce inflammation by modulating cytokine release.

Pharmacological Effects

Research has indicated several pharmacological effects attributed to this compound:

- Cytotoxicity : Studies show that it can induce apoptosis in cancer cell lines.

- Antimicrobial Activity : Exhibits inhibitory effects against various bacterial strains.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | Induces apoptosis | |

| Antioxidant | Free radical scavenging | |

| Antimicrobial | Bactericidal activity |

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity. The mechanism was linked to the induction of oxidative stress leading to apoptosis in cancer cells.

Case Study 2: Antimicrobial Properties

In vitro tests demonstrated that the compound had a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal properties.

Q & A

Q. What are the optimal synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-(2-ethylphenyl)benzamide, and how do reaction conditions influence yield?

Answer: The synthesis of structurally similar benzamide derivatives (e.g., ) typically involves coupling activated acylating agents (e.g., benzoyl chloride analogs) with amine intermediates. For this compound, a two-step approach is plausible:

Thiophene precursor preparation : Sulfonation of 2,3-dihydrothiophene to generate the 1,1-dioxido intermediate.

Amide coupling : Reacting the sulfonated thiophene with 3,4-diethoxy-N-(2-ethylphenyl)benzamide using carbodiimide-based coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane.

Key variables : Temperature (0–25°C), stoichiometry of coupling reagents (1.2–1.5 equivalents), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized to confirm its structural integrity, and what analytical techniques are prioritized?

Answer: Standard characterization includes:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., diethoxy groups at positions 3,4; ethylphenyl and thiophene moieties) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H] ion).

- X-ray crystallography (if crystalline): Resolve stereoelectronic effects, as demonstrated in analogous benzothiazine-dioxide structures .

Data contradiction note : Discrepancies in NMR splitting patterns may arise from rotameric equilibria in the amide bond, requiring variable-temperature NMR or DFT calculations .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

Answer: Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution due to the compound’s likely low aqueous solubility. Stability testing should include:

- pH-dependent degradation : Assess via HPLC in buffers (pH 1–10) under accelerated conditions (40–60°C).

- Light sensitivity : Store in amber vials under inert gas if the dihydrothiophene-dioxide moiety is prone to oxidation .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data for this compound’s electronic properties?

Answer: Contradictions (e.g., unexpected UV-Vis absorption bands) are addressed using:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and compare with experimental UV-Vis/fluorescence data .

- Molecular dynamics (MD) simulations : Model solvation effects in DMSO/water mixtures to explain solubility discrepancies .

Q. What strategies are employed to investigate the compound’s potential as a kinase inhibitor, and how are selectivity assays designed?

Answer:

- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, CDK2) using fluorescence polarization assays.

- Structure-activity relationship (SAR) : Modify the diethoxy or ethylphenyl groups and compare IC values.

- Crystallographic docking : Use solved kinase structures (e.g., PDB entries) to model binding poses, prioritizing hydrophobic interactions with the dihydrothiophene-dioxide ring .

Q. How do competing reaction pathways during synthesis impact impurity profiles, and what mitigation approaches are validated?

Answer: Common impurities include:

- Unreacted sulfonated thiophene : Detected via TLC (Rf = 0.3 in 1:3 ethyl acetate/hexane).

- Di-amide byproducts : Formed via over-activation of the carboxylate; minimized by slow addition of coupling agents.

Mitigation : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final purification .

Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetics and toxicity?

Answer:

- Pharmacokinetics : Administer orally to Sprague-Dawley rats (10 mg/kg) and measure plasma concentration via LC-MS/MS. Key parameters: , , bioavailability.

- Toxicity : Acute toxicity in zebrafish embryos (LC) and genotoxicity via Ames test .

Methodological Challenges and Solutions

3.1 Conflicting crystallographic and NMR data on rotational isomerism in the amide bond

Issue : X-ray data may show a single conformation, while NMR reveals dynamic equilibrium.

Resolution : Perform variable-temperature NMR (-40°C to 60°C) to slow rotation and DFT-based transition-state analysis .

3.2 Low yield in large-scale synthesis due to thiophene-dioxide instability

Solution : Use flow chemistry to minimize exposure to moisture/oxygen and employ in-line FTIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.